4-Methyl-2-(methylamino)phenol
Overview
Description
4-Methyl-2-(methylamino)phenol , also known by its chemical formula C8H11NO , is a compound with intriguing properties. It is a phenolic amine derivative, characterized by a methyl group (CH3) attached to the aromatic ring. The compound exhibits both aromatic and amine functional groups, making it an interesting subject for study.
Synthesis Analysis
The synthesis of 4-Methyl-2-(methylamino)phenol involves several methods, including diazotization reactions, reduction processes, and coupling reactions. One common approach is the diazotization of 4-methylaniline followed by coupling with N,N-dimethylaniline . This reaction sequence yields the desired compound. Researchers have explored various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(methylamino)phenol reveals its aromatic nature. The phenolic ring, substituted with a methylamino group, contributes to its unique properties. The nitrogen atom in the amino group provides a lone pair, influencing its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The compound participates in several chemical reactions:
- Oxidation : Under appropriate conditions, it can be oxidized to form quinone derivatives.
- Acylation : The amino group can undergo acylation reactions, leading to the formation of amides.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : It dissolves in polar solvents like water and alcohol.
- Color : It may appear as a white to light brown crystalline solid.
- Odor : It might have a faint odor due to its aromatic nature.
Scientific Research Applications
1. Cyclization-Activated Prodrugs
4-Methyl-2-(methylamino)phenol, as part of the basic carbamates of 4-hydroxyanisole, has been evaluated for its role in cyclization-activated prodrugs. These carbamates, including N-methyl-N-[2-(methylamino)ethyl]carbamate, release 4-hydroxyanisole in a pH-dependent manner, demonstrating their potential as melanocytotoxic phenol progenitors. Their activation relies on intramolecular cyclization-elimination reactions rather than enzymatic cleavage (Saari et al., 1990).
2. Anticancer Activity
Schiff bases containing 4-Methyl-2-(methylamino)phenol derivatives have shown promising anticancer activities. Compounds like 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol have been synthesized and evaluated against cancer cell lines, showing potential as effective anticancer agents. These compounds engage in electrostatic interactions with DNA and display cytotoxicity in micromolar ranges (Uddin et al., 2020).
3. Catalysis and XPS Aspects
The compound plays a role in catalytic processes, such as in the methylation of phenol using methanol. It is part of studies on Cu–Co synergism in catalysis, demonstrating its importance in understanding the mechanisms behind chemical reactions and catalytic performance (Mathew et al., 2002).
4. Coordination Properties in Metal Ion Complexes
4-Methyl-2-(methylamino)phenol is involved in the synthesis of polyamino-phenolic ligands, which have shown notable coordination properties with metal ions like Cu(II), Zn(II), and Cd(II). These ligands form stable mono- and dinuclear complexes, offering insights into the role of phenol as a spacer in metal ion coordination (Ambrosi et al., 2003).
5. Schiff Base Compounds as Antibacterial Agents
Derivatives of 4-Methyl-2-(methylamino)phenol have been synthesized as Schiff base compounds and evaluated for their antibacterial properties. These compounds have exhibited significant inhibition against various human pathogens, highlighting their potential as antibacterial agents (Halve et al., 2009).
Safety And Hazards
- Toxicity : As with any aromatic amine, caution is necessary due to potential toxicity. Proper handling and protective equipment are essential.
- Skin Contact : Avoid direct skin contact, as it may cause irritation.
- Inhalation : Inhalation of vapors or dust should be minimized.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
Future research on 4-Methyl-2-(methylamino)phenol should focus on:
- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.
- Synthetic Optimization : Explore greener and more efficient synthetic routes.
- Structural Modifications : Design derivatives with enhanced properties.
properties
IUPAC Name |
4-methyl-2-(methylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(10)7(5-6)9-2/h3-5,9-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVRYZKONHXUBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504507 | |
Record name | 4-Methyl-2-(methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(methylamino)phenol | |
CAS RN |
76570-59-7 | |
Record name | 4-Methyl-2-(methylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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